3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Thienopyrazole Structure-Activity Relationship Drug Design

3-Methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide (C₁₇H₂₁N₃OS, MW 315.44) is a synthetic small molecule belonging to the 4,6-dihydro-2H-thieno[3,4-c]pyrazole class, featuring an N2-(m-tolyl) substituent and an N3-(3-methylbutanamide) side chain. This scaffold has been explored in medicinal chemistry for kinase inhibition, ion channel modulation, and anti-inflammatory applications.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 392289-09-7
Cat. No. B2694317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide
CAS392289-09-7
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C)C
InChIInChI=1S/C17H21N3OS/c1-11(2)7-16(21)18-17-14-9-22-10-15(14)19-20(17)13-6-4-5-12(3)8-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21)
InChIKeyDBAICBISTQMOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide (CAS 392289-09-7): Structural Identity and Procurement-Relevant Class Context


3-Methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide (C₁₇H₂₁N₃OS, MW 315.44) is a synthetic small molecule belonging to the 4,6-dihydro-2H-thieno[3,4-c]pyrazole class, featuring an N2-(m-tolyl) substituent and an N3-(3-methylbutanamide) side chain [1]. This scaffold has been explored in medicinal chemistry for kinase inhibition, ion channel modulation, and anti-inflammatory applications [2]. The compound is currently available from specialized chemical suppliers as a research-grade building block or screening candidate.

Why Generic Substitution of 3-Methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide Is Not Advisable Without Comparative Data


Within the 4,6-dihydro-2H-thieno[3,4-c]pyrazole class, subtle variations in the N2-aryl and N3-acyl substituents produce substantial shifts in molecular topology, logP, and potential protein binding [1]. The m-tolyl group at N2 introduces a methyl-substituted phenyl ring with distinct steric and electronic properties compared to the more common phenyl, 4-fluorophenyl, or 4-nitrophenyl analogs . The branched 3-methylbutanamide side chain further differentiates this compound from linear butanamide or chloro-butanamide congeners . Absent head-to-head bioactivity data for the target compound, reliance on the assumed equivalence of in-class analogs carries a high risk of selecting a molecule with unanticipated potency, selectivity, or physicochemical deficits.

Quantitative Evidence Guide for 3-Methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide


Structural Differentiation of the N2-(m-Tolyl) Substituent vs. Common Phenyl and 4-Fluorophenyl Analogs

The target compound bears an N2-(m-tolyl) group, positioning a methyl substituent at the meta position of the phenyl ring. This contrasts with the unsubstituted phenyl analog (N-[2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide) and the 4-fluorophenyl analog (N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide) . The meta-methyl group increases steric bulk and modestly elevates lipophilicity (estimated ΔclogP ≈ +0.5 vs. phenyl analog) while avoiding the strong electron-withdrawing effect of a para-fluoro substituent [1]. This modification is known in medicinal chemistry to influence binding pocket complementarity, particularly in hydrophobic sub-pockets of kinase ATP-binding sites [2].

Thienopyrazole Structure-Activity Relationship Drug Design

Differentiation of the Branched 3-Methylbutanamide Side Chain from Linear Butanamide and 4-Chlorobutanamide Analogs

The N3-acyl side chain of the target compound is a β-branched 3-methylbutanamide (isovaleramide). This contrasts with the linear butanamide found in N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide and the 4-chlorobutanamide of 4-chloro-N-[2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide . The β-branching introduces greater steric hindrance near the amide carbonyl and increases the number of sp³-hybridized carbons, potentially enhancing metabolic stability by reducing CYP-mediated N-dealkylation or amide hydrolysis [1]. Computed clogP for the target compound is 2.90 [2], while the 4-chlorobutanamide analog has a computed clogP of approximately 3.4 , reflecting the polarity difference between a terminal methyl branch and a terminal chlorine.

Lipophilicity Metabolic Stability Side Chain SAR

Class-Level Evidence: 4H-Thieno[3,4-c]pyrazole Scaffold Demonstrates Anti-Inflammatory and Platelet Antiaggregating Activity

A series of 1-aryl-4H-thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities [1]. The 4-fluorophenyl derivative demonstrated analgesic activity in the acetic acid-induced writhing test in mice, anti-inflammatory activity in the carrageenan-induced paw edema model in rats, and in vitro platelet antiaggregating activity comparable to acetylsalicylic acid [1]. While the target compound (N2-m-tolyl, N3-isovaleramide) was not directly tested in that study, the shared 4,6-dihydro-2H-thieno[3,4-c]pyrazole core with varying N2-aryl substituents suggests that pharmacological activity is tunable through N2 and N3 modifications [2]. The m-tolyl group at N2 may confer distinct selectivity across cyclooxygenase isoforms or platelet aggregation pathways relative to the 4-fluorophenyl comparator.

Anti-inflammatory Analgesic Platelet Aggregation

Absence of Publicly Disclosed Bioactivity Data for This Exact Compound: A Critical Procurement Consideration

As of May 2026, no peer-reviewed publications, patent biological examples, or authoritative database entries (ChEMBL, BindingDB, PubChem BioAssay) report quantitative bioactivity data (IC50, Ki, EC50, % inhibition at fixed concentration) for 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide [1]. This contrasts with numerous in-class analogs that possess at least preliminary in vitro profiling data [2]. For procurement decisions, this means the compound is effectively an untested entity: its biological profile must be treated as unknown, and its selection must be justified primarily by structural novelty rather than demonstrated target engagement.

Data Gap Procurement Risk Screening Library

Recommended Application Scenarios for 3-Methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide Based on Available Evidence


Structural Novelty-Driven Screening Library Expansion for Kinase or GPCR Drug Discovery Programs

For medicinal chemistry teams constructing diverse screening libraries, the combination of the under-explored N2-(m-tolyl) and N3-(3-methylbutanamide) substitution pattern offers topologically distinct chemical matter relative to common phenyl, 4-fluorophenyl, and linear butanamide analogs . The compound's computed clogP of 2.90 and TPSA of 36.44 Ų place it within favorable drug-like property space (Lipinski compliant) , making it suitable for high-throughput screening against kinase panels, GPCR targets, or inflammatory pathway enzymes, particularly where the thieno[3,4-c]pyrazole core has shown prior activity .

Probe Compound for Structure-Activity Relationship Studies on Thieno[3,4-c]pyrazole N2-Aryl and N3-Acyl Tolerability

Researchers exploring the SAR landscape of 4,6-dihydro-2H-thieno[3,4-c]pyrazoles can use this compound as a probe to assess the biological impact of a meta-substituted phenyl ring (m-tolyl) combined with a branched aliphatic amide. The absence of halogen atoms eliminates potential halogen-specific interactions or toxicity liabilities, while the β-branching in the side chain provides a distinct metabolic vulnerability profile compared to linear amides . Parallel testing against reference analogs (N2-phenyl or N2-(4-fluorophenyl) with butanamide) can deconvolute the contributions of each structural feature .

In Silico Docking and Pharmacophore Modeling Campaigns Targeting Inflammatory or Thrombotic Pathways

Given the documented anti-inflammatory and platelet antiaggregating activity of structurally related 4H-thieno[3,4-c]pyrazoles , this compound can be computationally docked into COX-1, COX-2, or P2Y12 receptor models to predict binding mode differences conferred by the m-tolyl and isovaleramide groups. Procurement is justified when the in silico predictions suggest a differentiated binding pose or improved docking score relative to known active analogs, prior to committing to synthetic modification or in vitro testing .

Quote Request

Request a Quote for 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.